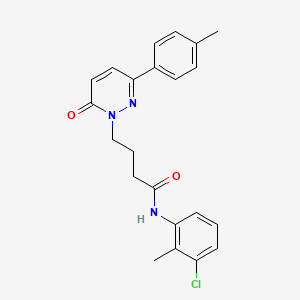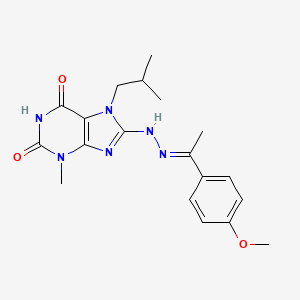
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide, or N-ethylethanolamine thiolanamide (NETA), is an organic compound that has been used in a variety of scientific research applications. It is a derivative of thiolanamide, a naturally occurring compound found in some plant species. NETA has been used in laboratory experiments to study its biochemical and physiological effects, as well as its potential applications in drug discovery and development.
Scientific Research Applications
Enhancement of Molecular Imprinted Polymers
Molecular imprinted polymers (MIPs) utilizing similar compounds show significant promise in enhancing the properties of materials like bagasse cellulose fibers. These polymers, optimized using DFT/B3LYP calculations, exhibit improved tensile strength, thermal stability, and antimicrobial properties, suggesting potential for biomedical and industrial applications (Fahim & Abu-El Magd, 2021).
Anticancer and Anti-inflammatory Potential
Compounds structurally similar to N-(1,1-dioxo-1lambda^6-thiolan-3-yl)-2-(ethylamino)acetamide demonstrate notable anticancer and anti-inflammatory activities. Such properties are highlighted in studies exploring quinazolinyl acetamides and other acetamide derivatives, indicating potential therapeutic applications for cancer and inflammation management (Alagarsamy et al., 2015).
Antioxidant and Antiplatelet Activities
The synthesis of acetamide derivatives with antioxidant and antiplatelet activities showcases the versatility of similar compounds in addressing oxidative stress and cardiovascular health concerns. These findings underscore the potential for developing new therapeutic agents based on chemical structures akin to N-(1,1-dioxo-1lambda^6-thiolan-3-yl)-2-(ethylamino)acetamide (Stasevych et al., 2022).
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(ethylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3S/c1-2-9-5-8(11)10-7-3-4-14(12,13)6-7/h7,9H,2-6H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGWBRSRHSHSIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)NC1CCS(=O)(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Oxolane-2-carbonyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2818085.png)


![ethyl 4-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate oxalate](/img/structure/B2818088.png)





![ethyl 3-carbamoyl-2-(3-(methylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2818096.png)



